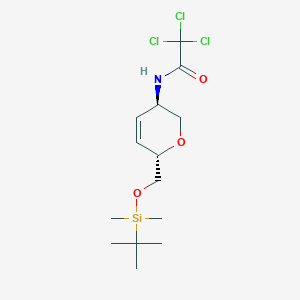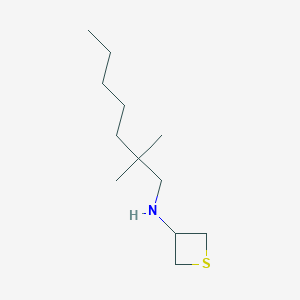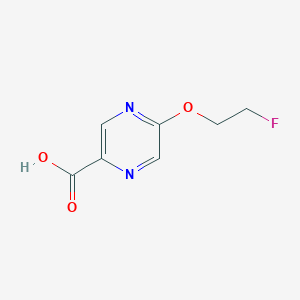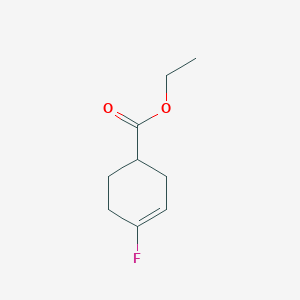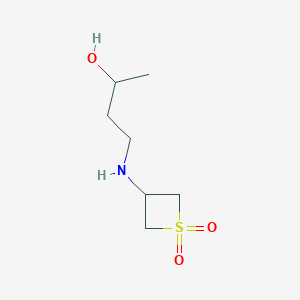
3-((3-Hydroxybutyl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Hydroxybutyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing a sulfur atom, and is substituted with a hydroxybutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Hydroxybutyl)amino)thietane1,1-dioxide typically involves the formation of the thietane ring followed by the introduction of the hydroxybutylamino group. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms to form the thietane ring. This can be achieved through the reaction of a thiol with an appropriate electrophile under controlled conditions. The hydroxybutylamino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the thietane ring and subsequent functionalization. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((3-Hydroxybutyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives with different functional groups.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Hydroxybutyl)amino)thietane1,1-dioxide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-Hydroxybutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a cyano group.
3-Substituted Thietane-1,1-Dioxides: Various thietane derivatives with different substituents.
Uniqueness
3-((3-Hydroxybutyl)amino)thietane1,1-dioxide is unique due to the presence of the hydroxybutylamino group, which imparts specific chemical and biological properties. This distinguishes it from other thietane derivatives and makes it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(1,1-dioxothietan-3-yl)amino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(9)2-3-8-7-4-12(10,11)5-7/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORRURZSWTUMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1CS(=O)(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B8222081.png)
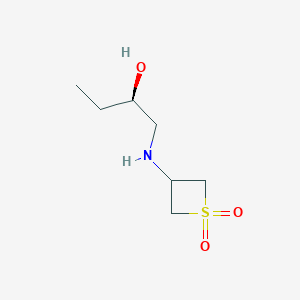


![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B8222092.png)
![Methyl3-methylthieno[3,2-b]pyridine-7-carboxylate](/img/structure/B8222099.png)

